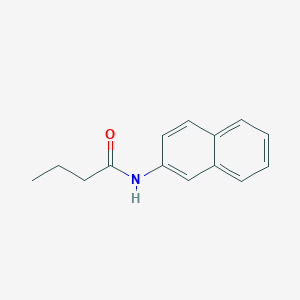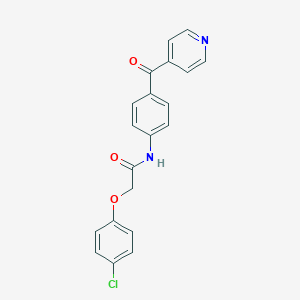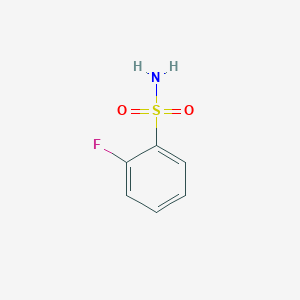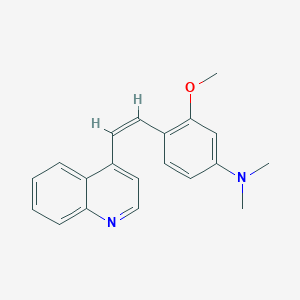
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline, also known as MMDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MMDQ is a fluorescent dye that has been widely used as a probe in biological and chemical studies.
作用機序
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline binds to biological molecules such as proteins, DNA, and RNA through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Upon binding, this compound undergoes a conformational change, resulting in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding and activity of biological molecules.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It is a non-toxic compound that is easily excreted from the body.
実験室実験の利点と制限
One of the major advantages of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is its high sensitivity and selectivity for biological molecules. It is also easy to use and can be incorporated into a wide range of experimental setups. However, one of the limitations of this compound is its limited photostability, which can lead to a loss of fluorescence over time.
将来の方向性
There are many potential future directions for the use of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could have improved photostability and fluorescence properties, making them even more useful for studying biological molecules. Another area of interest is the use of this compound in imaging techniques, such as fluorescence microscopy, to study the localization and dynamics of biological molecules in cells. Finally, this compound could be used in drug discovery and development to screen for compounds that bind to specific biological targets.
合成法
The synthesis of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline involves the reaction of 4-(2-aminovinyl)quinoline with 3-methoxy-N,N-dimethylaniline in the presence of a palladium catalyst. The reaction yields this compound as a yellow powder with a high purity level.
科学的研究の応用
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has been used as a fluorescent probe in various fields of scientific research, including biochemistry, molecular biology, and pharmacology. It has been used to study the binding properties of proteins, DNA, and RNA. This compound has also been used to investigate the localization and trafficking of proteins in cells. In addition, this compound has been used to monitor the activity of enzymes and to study the interaction between drugs and their targets.
特性
CAS番号 |
304-29-0 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
3-methoxy-N,N-dimethyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)17-11-10-16(20(14-17)23-3)9-8-15-12-13-21-19-7-5-4-6-18(15)19/h4-14H,1-3H3/b9-8- |
InChIキー |
FFMXFPXDHXFMNV-HJWRWDBZSA-N |
異性体SMILES |
CN(C)C1=CC(=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23)OC |
SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
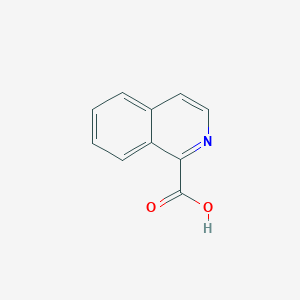
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
